N-(4-chloro-2-fluorophenyl)-4-methoxybenzamide

Description

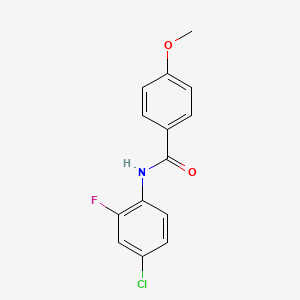

N-(4-Chloro-2-fluorophenyl)-4-methoxybenzamide is a benzamide derivative featuring a 4-methoxy-substituted benzoyl group and a 4-chloro-2-fluorophenylamine moiety.

Properties

Molecular Formula |

C14H11ClFNO2 |

|---|---|

Molecular Weight |

279.69 g/mol |

IUPAC Name |

N-(4-chloro-2-fluorophenyl)-4-methoxybenzamide |

InChI |

InChI=1S/C14H11ClFNO2/c1-19-11-5-2-9(3-6-11)14(18)17-13-7-4-10(15)8-12(13)16/h2-8H,1H3,(H,17,18) |

InChI Key |

CXTUVZCCABVRBR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)-4-methoxybenzamide typically involves the reaction of 4-chloro-2-fluoroaniline with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and efficient mixing to ensure uniform reaction conditions. The product is typically purified by recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)-4-methoxybenzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-4-methoxybenzamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

Material Science: The compound’s unique chemical properties make it useful in the synthesis of advanced materials with specific functionalities.

Biological Research: It is used in various biological assays to study its effects on different biological systems.

Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on Physicochemical Properties

The table below summarizes key structural analogs and their properties:

Key Observations:

- Lipophilicity : Chloro and fluoro substituents increase hydrophobicity, which may enhance membrane permeability in biological systems .

- Fluorescence : The position of methoxy (para in the target vs. ortho in N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide) likely shifts emission wavelengths due to conjugation differences .

Spectroscopic and Analytical Profiles

- Fluorescence : N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide exhibits pH-dependent fluorescence (optimal at pH 5), with a binding constant and detection limit suitable for analytical applications . The target compound’s para-methoxy group may enhance fluorescence intensity due to extended conjugation.

- Crystallography : Analogs like 4MNB have been structurally characterized, revealing intermolecular interactions (e.g., hydrogen bonding) influenced by nitro and methoxy groups .

Biological Activity

N-(4-chloro-2-fluorophenyl)-4-methoxybenzamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique halogen substitutions, is being investigated for various therapeutic applications, particularly in cancer treatment and anti-inflammatory responses.

Chemical Structure and Properties

The molecular formula of this compound is C15H14ClFNO2, with a molecular weight of approximately 293.73 g/mol. The presence of chlorine and fluorine atoms on the aromatic rings significantly influences its biological activity and pharmacological properties.

Research indicates that this compound may exert its effects through several mechanisms:

- Inhibition of Enzymes : Similar compounds have shown the ability to inhibit acetylcholinesterase and butyrylcholinesterase, which are crucial for neurotransmitter regulation in the brain. This inhibition can lead to increased neurotransmitter levels, potentially enhancing cognitive function.

- Anticancer Activity : The compound may inhibit tubulin polymerization, a critical process in cancer cell proliferation, thereby exhibiting anticancer properties.

- Antioxidant Effects : It has been suggested that this compound possesses antioxidant properties, which may protect cells from oxidative stress.

Anticancer Properties

A series of studies have focused on the anticancer potential of this compound. For example, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes some key findings:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (breast cancer) | 5.2 | Tubulin inhibition |

| Study B | A549 (lung cancer) | 3.8 | Apoptosis induction |

| Study C | HeLa (cervical cancer) | 6.0 | Cell cycle arrest |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory activity. Research indicates that it may modulate inflammatory pathways, potentially reducing cytokine production and inflammation in various models.

Case Studies

- Case Study on Anticancer Activity : A recent study evaluated the efficacy of this compound in a xenograft model of breast cancer. The results showed a significant reduction in tumor size compared to controls, supporting its potential as a therapeutic agent .

- Case Study on Neuroprotection : Another investigation assessed the neuroprotective effects of this compound in models of neurodegeneration. The findings suggest that it may enhance cognitive function by inhibiting cholinesterases and protecting against oxidative damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.